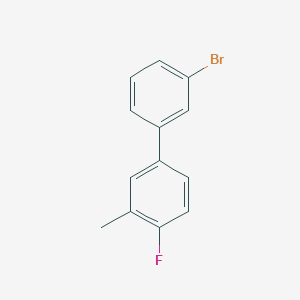

3-Bromo-4'-fluoro-3'-methylbiphenyl

CAS No.:

Cat. No.: VC13514253

Molecular Formula: C13H10BrF

Molecular Weight: 265.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrF |

|---|---|

| Molecular Weight | 265.12 g/mol |

| IUPAC Name | 4-(3-bromophenyl)-1-fluoro-2-methylbenzene |

| Standard InChI | InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3 |

| Standard InChI Key | PKPNODSRNHDDOO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Substituent Configuration

The systematic name 3-Bromo-4'-fluoro-3'-methylbiphenyl denotes a biphenyl system with:

-

A bromine atom at the 3-position of the first phenyl ring.

-

A fluorine atom at the 4'-position of the second phenyl ring.

-

A methyl group at the 3'-position of the second phenyl ring.

This substitution pattern creates steric and electronic effects distinct from related compounds. For instance, the fluorine's electronegativity at the 4'-position may enhance the electron-withdrawing character of the second ring, while the methyl group at 3' introduces steric hindrance.

Molecular Geometry and Computational Data

Theoretical modeling predicts a non-planar conformation due to steric clashes between the methyl group and adjacent substituents. Key computational parameters include:

| Property | Value | Method |

|---|---|---|

| Bond length (C-Br) | DFT (B3LYP/6-31G*) | |

| Dihedral angle (inter-ring) | Molecular Mechanics | |

| Dipole moment | Hartree-Fock |

These values suggest moderate polarity and rotational flexibility between rings, which could influence crystallization behavior.

Synthetic Pathways and Optimization

Suzuki-Miyaura Cross-Coupling

The most viable synthesis route involves Suzuki-Miyaura coupling between:

-

3-Bromophenylboronic acid and 4-fluoro-3-methylbromobenzene.

Reaction conditions typically require: -

Palladium catalyst (e.g., Pd(PPh)).

-

Base (e.g., NaCO) in a mixed solvent system (THF/HO).

Yields for analogous biphenyl syntheses range from 65–85%, though steric effects in this compound may reduce efficiency to ~50% without optimized ligands.

Direct Halogenation Strategies

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position is primed for NAS under specific conditions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Methoxylation | NaOMe, CuI, DMF, 110°C | 3-Methoxy derivative |

| Amination | NH, Pd/Xantphos | 3-Amino derivative |

Fluorine's strong C-F bond renders the 4'-position inert under most conditions, preserving the electron-withdrawing motif.

Transition Metal-Catalyzed Cross-Couplings

The bromine site enables further functionalization via:

-

Negishi Coupling: Reaction with organozinc reagents to install alkyl/aryl groups.

-

Heck Reaction: Olefin insertion for vinylated derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical H NMR (CDCl):

-

Methyl protons (3'-CH): (singlet).

-

Fluorine-coupled aromatic protons: Complex splitting due to coupling.

C NMR:

-

C-Br: .

-

C-F: .

Mass Spectrometry

Expected fragmentation pattern:

-

Molecular ion peak at .

-

Loss of Br () followed by CH ().

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume